molecular formula C7H10O B14560662 1,3-Dimethylcyclobut-2-ene-1-carbaldehyde CAS No. 62021-42-5

1,3-Dimethylcyclobut-2-ene-1-carbaldehyde

Cat. No.: B14560662
CAS No.: 62021-42-5
M. Wt: 110.15 g/mol
InChI Key: BKCNNPKSCPJYHY-UHFFFAOYSA-N
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Description

1,3-Dimethylcyclobut-2-ene-1-carbaldehyde is an organic compound characterized by a cyclobutene ring substituted with two methyl groups and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethylcyclobut-2-ene-1-carbaldehyde typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 1,3-dimethyl-1,3-butadiene with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a Diels-Alder cycloaddition followed by a retro-Diels-Alder reaction to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylcyclobut-2-ene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products Formed

    Oxidation: 1,3-Dimethylcyclobut-2-ene-1-carboxylic acid.

    Reduction: 1,3-Dimethylcyclobut-2-ene-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dimethylcyclobut-2-ene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethylcyclobut-2-ene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s unique structure allows it to participate in cycloaddition reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde
  • 3,5-Dimethylcyclohex-3-ene-1-carbaldehyde
  • 2,6-Dimethylcyclohex-3-ene-1-carbaldehyde

Uniqueness

1,3-Dimethylcyclobut-2-ene-1-carbaldehyde is unique due to its cyclobutene ring structure, which imparts distinct chemical reactivity compared to its cyclohexene counterparts. The strain in the four-membered ring influences its reactivity and stability, making it a valuable compound for specific synthetic applications.

Properties

CAS No.

62021-42-5

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

1,3-dimethylcyclobut-2-ene-1-carbaldehyde

InChI

InChI=1S/C7H10O/c1-6-3-7(2,4-6)5-8/h3,5H,4H2,1-2H3

InChI Key

BKCNNPKSCPJYHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C1)(C)C=O

Origin of Product

United States

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